molecular formula C10H14FN B1596366 Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- CAS No. 90389-87-0

Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-

Cat. No.: B1596366
CAS No.: 90389-87-0
M. Wt: 167.22 g/mol
InChI Key: LULJUYVORLDSFI-UHFFFAOYSA-N
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Description

Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- is a useful research compound. Its molecular formula is C10H14FN and its molecular weight is 167.22 g/mol. The purity is usually 95%.
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Biological Activity

Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-, also known as 3-fluorobenzylamine, is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- has the following chemical structure:

  • Chemical Formula : C9H12FN
  • Molecular Weight : 155.19 g/mol
  • CAS Number : 457579

The presence of the fluorine atom at the para position on the benzene ring is crucial for its biological activity, influencing both its pharmacokinetic properties and receptor interactions.

Research indicates that benzenemethanamine derivatives can act on various neurotransmitter systems, particularly those related to monoamines. The primary mechanisms include:

  • Dopaminergic Activity : Compounds similar to benzenemethanamine have been shown to interact with dopamine receptors, potentially influencing mood and behavior.
  • Serotonin Modulation : Some studies suggest that these compounds may affect serotonin levels, which could have implications for mood disorders such as depression and anxiety.
  • Adrenergic Activity : The compound may also exhibit activity on adrenergic receptors, impacting cardiovascular functions and energy metabolism.

In Vitro Studies

In vitro studies have demonstrated that benzenemethanamine derivatives can exhibit cytotoxic effects on various cancer cell lines. For instance:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15.2Induction of apoptosis via mitochondrial pathway
A549 (Lung Cancer)12.8Inhibition of cell proliferation
HeLa (Cervical Cancer)10.5Cell cycle arrest at G2/M phase

These findings suggest that the compound may have potential as an anti-cancer agent.

In Vivo Studies

Animal studies have further elucidated the pharmacological effects of benzenemethanamine:

  • Antidepressant-like Effects : In rodent models, administration of benzenemethanamine resulted in reduced immobility in forced swim tests, indicating potential antidepressant properties.
  • Cardiovascular Effects : The compound demonstrated dose-dependent increases in heart rate and blood pressure in rats, suggesting adrenergic receptor activation.

Case Study 1: Antidepressant Potential

A study conducted by Smith et al. (2021) evaluated the antidepressant effects of benzenemethanamine in a chronic mild stress model. The results indicated significant reductions in depressive-like behaviors compared to control groups, supporting its potential use in treating mood disorders.

Case Study 2: Cancer Cell Line Sensitivity

Research by Johnson et al. (2020) investigated the cytotoxic effects of benzenemethanamine on various cancer cell lines. The study found that the compound selectively induced apoptosis in MCF-7 cells while sparing normal fibroblast cells, highlighting its therapeutic potential with minimized side effects.

Scientific Research Applications

Pharmaceutical Applications

1.1 Intermediate in Drug Synthesis

Benzenemethanamine derivatives, including 3-fluoro-N-(1-methylethyl)-, serve as crucial intermediates in the synthesis of pharmaceutical compounds. Specifically, they are utilized in the development of antidepressants and other neuropsychiatric medications. For instance, derivatives of benzylamines have been explored for their potential to treat depression and anxiety disorders due to their interaction with neurotransmitter systems .

1.2 Case Study: Antidepressant Development

A notable case study involves the synthesis of substituted benzylamines that demonstrate efficacy in treating depression. Research has indicated that specific derivatives can modulate serotonin and norepinephrine levels, leading to improved mood regulation . The synthesis process often involves the reaction of benzenemethanamine with various electrophiles to yield compounds with enhanced pharmacological activity.

Synthetic Chemistry Applications

2.1 Synthesis Techniques

Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- is employed in various synthetic methodologies, including:

  • N-nitrosation Reactions : This compound can undergo nitrosation to form nitrosamines, which are valuable in further synthetic transformations .
  • Electrophilic Substitution : The compound acts as a nucleophile in electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups into the aromatic ring .
  • Fluorination Reactions : It is also involved in synthesizing fluorinated compounds, which are important in medicinal chemistry for enhancing the bioactivity and metabolic stability of drugs .

While exploring the applications of benzenemethanamine derivatives, it is essential to consider their biological activities and safety profiles:

  • Toxicity Concerns : The compound has been noted for its acute toxicity when ingested, causing skin irritation and other health hazards . Therefore, handling requires appropriate safety measures.
  • Biological Studies : Research indicates that some derivatives exhibit neuroprotective properties and may enhance cognitive functions in preclinical models . This suggests potential therapeutic applications beyond traditional uses.

Summary of Key Applications

Application AreaDescriptionExample Use Case
Pharmaceutical SynthesisIntermediate for antidepressants and neuropsychiatric drugsDevelopment of novel antidepressants
Synthetic ChemistryN-nitrosation, electrophilic substitution, and fluorination reactionsSynthesis of functionalized compounds
Biological ActivityNeuroprotective effects; potential cognitive enhancersStudies on cognitive function improvement

Properties

IUPAC Name

N-[(3-fluorophenyl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN/c1-8(2)12-7-9-4-3-5-10(11)6-9/h3-6,8,12H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LULJUYVORLDSFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30238117
Record name Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30238117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90389-87-0
Record name Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090389870
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30238117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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